2-(4-メチル-1,3-チアゾール-2-イル)ピペリジン-4-アミン二塩酸塩

説明

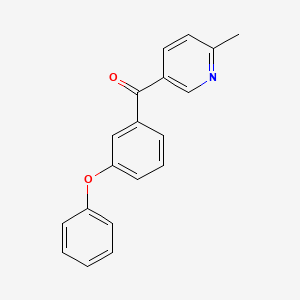

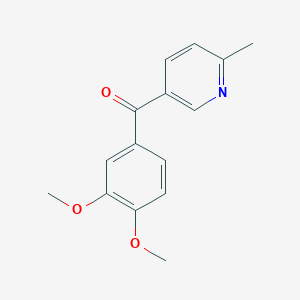

“N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound . It is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have a wide range of applications in different fields .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” are not available in the retrieved data, thiazoles in general are known to undergo a variety of chemical reactions. They can participate in electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .科学的研究の応用

抗菌活性

チアゾール誘導体は、その抗菌特性で知られています。この化合物は、さまざまな病原体を標的とする新しい抗菌剤の開発に利用できる可能性があります。 研究によると、チアゾール誘導体は、黄色ブドウ球菌、大腸菌、緑膿菌、およびチフス菌などの細菌に対して有意な活性を示すことが示されています .

抗炎症および鎮痛効果

チアゾール化合物の抗炎症および鎮痛活性は、よく文書化されています。 それらは、伝統的な抗炎症薬に一般的に関連する副作用なしに、炎症を軽減し、痛みを軽減するように設計できます .

抗腫瘍および細胞毒性薬の開発

チアゾールは、抗腫瘍および細胞毒性効果を持つ化合物にも見られます。 これは、2-(4-メチル-1,3-チアゾール-2-イル)ピペリジン-4-アミン二塩酸塩が、癌治療に使用される薬物の合成における前駆体となり、腫瘍学研究の新しい道を提供する可能性があることを示唆しています .

神経保護特性

チアゾール誘導体が神経保護における役割を果たすことから、この化合物は神経変性疾患の治療に利用できる可能性があります。 これは、神経細胞を損傷から保護する薬物の開発に役立つ可能性があります .

抗ウイルス用途

チアゾール誘導体は、抗ウイルス療法で有望な結果を示しています。 この化合物は、新しい抗ウイルス薬を作成するために使用でき、HIVなどの病気の治療法を提供する可能性があります .

農業用化学薬品

チアゾール誘導体は、農業にも用途があります。 それらは、作物を害虫や病気から保護する殺菌剤、除草剤、およびその他の化学物質を作成するために使用できます .

将来の方向性

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future research directions could involve exploring these potential applications further and developing new thiazole-based compounds with enhanced properties and lesser side effects.

作用機序

Target of Action

Compounds with similar structures have been found to exhibit anti-inflammatory activities .

Mode of Action

Based on the anti-inflammatory activities of similar compounds, it can be inferred that this compound may interact with specific enzymes or receptors involved in the inflammatory response .

Biochemical Pathways

Given the anti-inflammatory activities of similar compounds, it can be inferred that this compound may affect pathways related to inflammation .

Result of Action

Based on the anti-inflammatory activities of similar compounds, it can be inferred that this compound may help reduce inflammation at the molecular and cellular levels .

生化学分析

Biochemical Properties

N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes and proteins, including protein kinase B (PKB or Akt), which is a crucial component of intracellular signaling pathways that regulate cell growth and survival . The interaction with PKB involves binding to its active site, thereby inhibiting its activity and affecting downstream signaling pathways. Additionally, N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has been shown to interact with other biomolecules such as transcription factors and metabolic enzymes, influencing various cellular processes.

Cellular Effects

The effects of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PKB by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular responses to external stimuli. The compound also impacts metabolic pathways by modulating the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PKB, inhibiting their activity and disrupting downstream signaling pathways . This inhibition leads to decreased phosphorylation of substrates involved in cell survival and proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes. These molecular interactions highlight the compound’s potential as a therapeutic agent in diseases characterized by dysregulated signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of enzyme activities and alterations in gene expression. These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s impact on cellular function can be observed over extended periods.

Dosage Effects in Animal Models

The effects of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride in animal models are dose-dependent. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects. Animal studies have provided valuable insights into the compound’s pharmacokinetics and pharmacodynamics, guiding its potential clinical applications.

Metabolic Pathways

N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound modulates the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and utilization. These metabolic effects are critical for understanding the compound’s impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently transported across cell membranes, allowing it to reach its intracellular targets. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability, affecting its overall bioavailability and therapeutic efficacy.

Subcellular Localization

N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The subcellular distribution of the compound influences its ability to modulate cellular processes and highlights its potential as a targeted therapeutic agent.

特性

IUPAC Name |

4-methyl-N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S.2ClH/c1-7-6-13-9(11-7)12-8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZAZJGDPPUYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

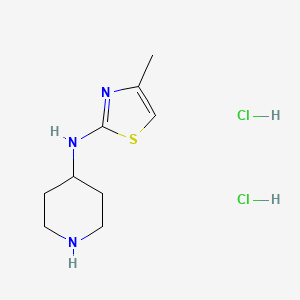

![2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide](/img/structure/B1453152.png)